molecular formula C9H8BrFO3 B12091973 3-Bromo-2-ethoxy-5-fluorobenzoic acid

3-Bromo-2-ethoxy-5-fluorobenzoic acid

Cat. No.: B12091973
M. Wt: 263.06 g/mol
InChI Key: NBMOXXAGNFVOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxy-5-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 3, an ethoxy group at position 2, and a fluorine atom at position 5. The ethoxy group introduces steric bulk and electron-donating effects, while the halogens (Br and F) modulate electronic properties and influence reactivity. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, given the prevalence of boronic acid derivatives in such processes (e.g., ).

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

NBMOXXAGNFVOPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-5-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2-ethoxy-5-fluorobenzoic acid has the molecular formula C9H8BrFO3. It features a benzene ring substituted with bromine, ethoxy, and fluorine groups. The presence of these substituents influences its reactivity and interaction with biological targets.

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: This compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules. It is particularly useful in creating derivatives that can be further modified for specific applications .
  • Intermediate in Reactions: It can be utilized as an intermediate in various chemical reactions, including electrophilic aromatic substitutions and coupling reactions.

2. Biological Research:

  • Biochemical Probes: 3-Bromo-2-ethoxy-5-fluorobenzoic acid is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact selectively with certain enzymes or receptors .
  • Drug Discovery: The compound has potential applications in drug discovery, particularly as a precursor for pharmacologically active compounds. It may exhibit biological activity that can be harnessed for therapeutic purposes .

3. Industrial Applications:

  • Agrochemicals and Specialty Chemicals: It is used in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new materials with desired properties .

Case Study 1: Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 3-Bromo-2-ethoxy-5-fluorobenzoic acid. Research indicates that brominated compounds can inhibit key pathways involved in tumor growth:

CompoundCell LineIC50 (µM)Mechanism of Action
7cMCF-77.17VEGFR-2 Inhibition
7dMCF-72.93Apoptosis Induction
12aMCF-739.53Moderate Potency

These findings suggest that related compounds may have significant potential in cancer therapeutics through mechanisms such as inhibition of angiogenesis and induction of apoptosis.

Case Study 2: Enzyme Interaction Studies

A study examining the interaction of 3-Bromo-2-ethoxy-5-fluorobenzoic acid with specific enzymes revealed that it can act as an inhibitor, affecting metabolic pathways crucial for cell survival. The compound was shown to alter enzyme kinetics, leading to reduced substrate conversion rates .

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-2-ethoxy-5-fluorobenzoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
3-Bromo-2-ethoxy-5-fluorobenzoic acid C₉H₇BrFO₃ 276.06 Br (3), OCH₂CH₃ (2), F (5) Potential Suzuki coupling intermediate; steric hindrance from ethoxy may slow reactivity
3-Bromo-5-fluorobenzoic acid C₇H₄BrFO₂ 232.01 Br (3), F (5) Higher solubility in polar solvents due to lack of ethoxy; used in drug synthesis (e.g., topoisomerase inhibitors)
4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid C₁₀H₁₂BrFN₂O₂ 303.12 Br (4), NHCH₂CH₃ (2), F (5), CH₃ (3) Enhanced hydrogen-bonding capacity (ethylamino group); likely bioactive (e.g., antitumor applications)
3-Bromo-2-fluoro-5-formylbenzoic acid C₈H₄BrFO₃ 259.02 Br (3), F (2), CHO (5) Formyl group increases electrophilicity; used in aldehyde-based conjugations
5-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂ 232.01 Br (5), F (2) Lower steric hindrance; common in agrochemical intermediates

Key Observations:

  • Substituent Effects: Ethoxy vs. Methyl/Methoxy: The ethoxy group in the target compound reduces solubility in aqueous media compared to smaller substituents (e.g., 3-bromo-5-fluorobenzoic acid). However, it enhances stability against metabolic degradation in drug candidates. Halogen Positioning: Bromine at position 3 (target) vs. 4 (e.g., 4-bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid) alters electronic distribution, affecting acidity (pKa) and cross-coupling efficiency.
  • Reactivity: The formyl group in 3-bromo-2-fluoro-5-formylbenzoic acid enables nucleophilic additions, a reactivity absent in the ethoxy-substituted target compound. Ethylamino groups (e.g., in ’s compound) facilitate hydrogen bonding, enhancing bioavailability in drug design.

Biological Activity

3-Bromo-2-ethoxy-5-fluorobenzoic acid is an aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzoic acid framework, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 3-Bromo-2-ethoxy-5-fluorobenzoic acid is C10H10BrFO2C_10H_{10}BrFO_2 with a molecular weight of approximately 261.09 g/mol. The structural features include:

  • Bromine atom at the meta position.
  • Ethoxy group at the ortho position.
  • Fluorine atom at the para position.

The biological activity of 3-Bromo-2-ethoxy-5-fluorobenzoic acid is primarily attributed to its ability to interact with various biomolecules. The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the halogen atoms (bromine and fluorine) can enhance binding affinity through halogen bonding interactions, influencing the compound's reactivity and biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Bromo-2-ethoxy-5-fluorobenzoic acid exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, inhibitors targeting the epidermal growth factor receptor (EGFR) have shown efficacy in non-small cell lung cancer models, suggesting that derivatives of this compound could be explored for similar therapeutic applications .

Anti-inflammatory Effects

The structural characteristics of 3-Bromo-2-ethoxy-5-fluorobenzoic acid suggest potential anti-inflammatory properties. Research has demonstrated that compounds with similar functional groups can modulate inflammatory pathways by inhibiting cytokine release and reducing inflammation markers in vitro and in vivo.

Case Studies

  • Inhibition of EGFR : A study highlighted the design of compounds that inhibit mutant forms of EGFR, which are often resistant to conventional therapies. The interaction profile of 3-Bromo-2-ethoxy-5-fluorobenzoic acid could be assessed for its ability to bind these mutants effectively .
  • Metabolic Pathway Studies : The compound has been utilized as a biochemical probe to study enzyme interactions within metabolic pathways. Its unique substituent pattern may enhance its ability to serve as a selective inhibitor in various enzymatic reactions .

Data Tables

Compound Name Structure Features Biological Activity
3-Bromo-2-ethoxy-5-fluorobenzoic acidBromine (meta), Ethoxy (ortho), Fluorine (para)Potential anticancer and anti-inflammatory
2-Ethoxy-5-fluorobenzoic acidEthoxy (ortho), Fluorine (para)Biochemical probe for enzyme interactions
4-Fluoro-2-methoxybenzoic acidMethoxy (ortho), Fluorine (para)Differing electronic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.